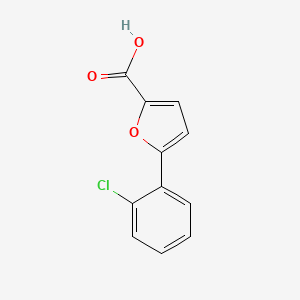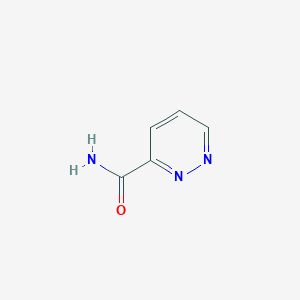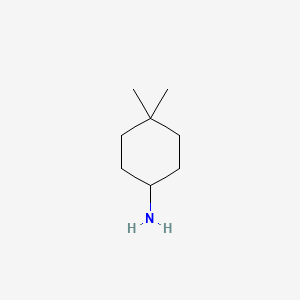
5-(2-Chlorphenyl)furan-2-carbonsäure
Übersicht
Beschreibung
5-(2-Chlorphenyl)Furan-2-Carbonsäure ist eine organische Verbindung, die zur Klasse der Furansäuren gehört. Sie zeichnet sich durch einen Furanring aus, der an der C2-Position eine Carbonsäuregruppe und an der C5-Position eine Chlorphenylgruppe trägt
Wissenschaftliche Forschungsanwendungen
5-(2-Chlorphenyl)Furan-2-Carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Es werden laufend Forschungen betrieben, um ihr Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.
Industrie: Sie wird bei der Herstellung von Pharmazeutika, Agrochemikalien und anderen Industrieprodukten verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet ihre Wechselwirkung mit bestimmten molekularen Zielstrukturen. So wurde gezeigt, dass sie Methionin-Aminopeptidase, ein Enzym, das an der Proteinverarbeitung beteiligt ist, hemmt. Diese Hemmung kann verschiedene zelluläre Pfade und Prozesse beeinflussen .
Wirkmechanismus
Target of Action
The primary targets of 5-(2-Chlorophenyl)furan-2-carboxylic acid are Methionine aminopeptidase 2 in Mycobacterium tuberculosis and Methionine aminopeptidase in Escherichia coli (strain K12) . These enzymes play a crucial role in the initiation of protein synthesis in these organisms.
Mode of Action
It is known that the compound interacts with these enzymes, potentially inhibiting their function . This interaction could lead to disruption in protein synthesis, affecting the growth and survival of the organisms.
Biochemical Pathways
The biochemical pathways affected by 5-(2-Chlorophenyl)furan-2-carboxylic acid are related to protein synthesis. By targeting Methionine aminopeptidases, the compound may disrupt the maturation of nascent proteins, leading to downstream effects on various cellular processes .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 5-(2-Chlorophenyl)furan-2-carboxylic acid’s action would likely include disruption of protein synthesis, leading to impaired cellular function and potentially cell death .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(2-Chlorphenyl)Furan-2-Carbonsäure beinhaltet typischerweise die Reaktion von 2-Chlorbenzaldehyd mit Furan-2-Carbonsäure unter bestimmten Bedingungen. Eine gängige Methode umfasst die Verwendung einer Base wie Natriumhydroxid in wässrigem Medium, gefolgt von einer Ansäuerung, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können effizientere katalytische Prozesse beinhalten, um Ausbeute und Reinheit zu verbessern. Diese Methoden verwenden häufig fortschrittliche Techniken wie kontinuierliche Fließreaktoren und optimierte Reaktionsbedingungen, um die Produktion zu skalieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(2-Chlorphenyl)Furan-2-Carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder andere reduzierte Formen umwandeln.
Substitution: Die Chlorphenylgruppe kann Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Natriummethoxid (NaOCH3) und andere Nucleophile werden für Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole produzieren kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(2,5-Dichlorphenyl)Furan-2-Carbonsäure: Ähnlich in der Struktur, aber mit einem zusätzlichen Chloratom am Phenylring.
5-(2-Fluorphenyl)Furan-2-Carbonsäure: Enthält ein Fluoratom anstelle von Chlor.
5-(4-Chlorphenyl)Furan-2-Carbonsäure: Das Chloratom ist am Phenylring anders positioniert.
Einzigartigkeit
5-(2-Chlorphenyl)Furan-2-Carbonsäure ist aufgrund ihres spezifischen Substitutionsschemas einzigartig, das ihre Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein des Chloratoms in der 2-Position des Phenylrings kann seine elektronischen Eigenschaften und Wechselwirkungen mit molekularen Zielstrukturen beeinflussen .
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGGWIHXGHQXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354834 | |
| Record name | 5-(2-chlorophenyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41019-43-6 | |
| Record name | 5-(2-Chlorophenyl)-2-furoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041019436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-chlorophenyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-CHLOROPHENYL)-2-FUROIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(2-CHLOROPHENYL)-2-FUROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5RCO4YA70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure study involving 5-(2-Chlorophenyl)furan-2-carboxylic acid and E. coli Methionine Aminopeptidase?
A: The research paper focuses on determining the crystal structure of the Mn(II) form of E. coli Methionine Aminopeptidase in complex with 5-(2-Chlorophenyl)furan-2-carboxylic acid []. This type of study is crucial for understanding:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B1582119.png)






